![molecular formula C18H17N3O3S2 B2675786 N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide CAS No. 955640-89-8](/img/structure/B2675786.png)
N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide
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Description
“N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” is a derivative of thiazole, a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
While specific synthesis methods for “N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide” were not found in the search results, similar compounds have been synthesized. For instance, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives that combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. For instance, sulfathiazole is an antimicrobial drug that contains a thiazole ring. Researchers have synthesized various thiazole derivatives and evaluated their antibacterial activity against pathogens like Staphylococcus aureus, E. coli, Pseudomonas aeruginosa, and Salmonella typhi .
- Thiazoles play a role in anticancer drug development. Notably, tiazofurin is an antineoplastic drug containing a thiazole ring. Researchers continue to explore novel thiazole derivatives for their antitumor activity .
- Ritonavir , an antiretroviral drug used in HIV treatment, contains a thiazole moiety. Thiazoles may contribute to its pharmacological activity .
- Some synthesized thiazole compounds have demonstrated anti-inflammatory activity comparable to standard drugs like ibuprofen .
- Abafungin , an antifungal drug, contains a thiazole ring. Thiazoles are known for their antifungal potential .
Antimicrobial Activity
Anticancer Potential
Antiretroviral Properties
Anti-Inflammatory Potential
Antifungal Activity
Other Biological Activities
Kashyap, S. J., Garg, V. K., Sharma, P. K., Kumar, N., Dudhe, R., & Gupta, J. K. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132. Read more El-Subbagh, H. I., & Al-Badri, A. M. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole Derivatives (pp. 1–18). IntechOpen. Read more
properties
IUPAC Name |
2-(benzenesulfonamido)-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-16(17(22)19-12-14-8-4-2-5-9-14)25-18(20-13)21-26(23,24)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBPXDMRKXZIHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-methyl-2-(phenylsulfonamido)thiazole-5-carboxamide |
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